Cas no 2680809-01-0 (benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate)

Benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate is a specialized pyrimidine derivative with applications in pharmaceutical and agrochemical research. Its structure features a carbamate group linked to a hydroxypyrimidine core, enhancing reactivity for further functionalization. The ethyl substituent at the 4-position influences electronic properties, while the hydroxyl group at the 6-position offers potential for derivatization or coordination. This compound is valued for its role as an intermediate in synthesizing biologically active molecules, particularly in developing enzyme inhibitors or antimicrobial agents. Its stability and well-defined reactivity profile make it a reliable building block for heterocyclic chemistry. Handling requires standard precautions for carbamate compounds.
benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate structure
2680809-01-0 structure
Product name:benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate
CAS No:2680809-01-0
MF:C14H15N3O3
MW:273.287203073502
CID:6181779
PubChem ID:165910667

benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate
    • 2680809-01-0
    • EN300-28283960
    • Inchi: 1S/C14H15N3O3/c1-2-11-8-12(18)16-13(15-11)17-14(19)20-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H2,15,16,17,18,19)
    • InChI Key: BEIZTLPDNLQYNX-UHFFFAOYSA-N
    • SMILES: O(C(NC1=NC(=CC(N1)=O)CC)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 273.11134135g/mol
  • Monoisotopic Mass: 273.11134135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.8Ų
  • XLogP3: 1.6

benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28283960-0.1g
benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate
2680809-01-0 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28283960-5.0g
benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate
2680809-01-0 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28283960-2.5g
benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate
2680809-01-0 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28283960-0.25g
benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate
2680809-01-0 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28283960-1.0g
benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate
2680809-01-0 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28283960-0.5g
benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate
2680809-01-0 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28283960-10.0g
benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate
2680809-01-0 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28283960-0.05g
benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate
2680809-01-0 95.0%
0.05g
$1020.0 2025-03-19

benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate Related Literature

Additional information on benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate

Comprehensive Overview of Benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate (CAS No. 2680809-01-0)

Benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate (CAS No. 2680809-01-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its pyrimidine core and carbamate functional group, exhibits unique properties that make it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly exploring its potential applications, particularly in the development of novel enzyme inhibitors and crop protection agents.

The structural features of Benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate include a hydroxypyrimidine moiety, which is known for its role in hydrogen bonding and metal coordination. This property is critical in drug design, where molecular interactions dictate efficacy. The benzyl group further enhances the compound's lipophilicity, improving its permeability across biological membranes. Such characteristics align with current trends in precision medicine and sustainable agriculture, where targeted action and reduced environmental impact are paramount.

In the context of green chemistry, Benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate is being studied for its potential as a biodegradable alternative to traditional agrochemicals. With growing consumer demand for eco-friendly products, this compound's derivatization could lead to safer pest control solutions. Additionally, its low toxicity profile (as reported in preliminary studies) makes it a candidate for cosmetic preservatives or pharmaceutical excipients, addressing the industry's shift toward "clean label" ingredients.

The synthesis of Benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate typically involves multistep organic reactions, including condensation and protection-deprotection strategies. Recent advancements in flow chemistry have optimized its production, reducing waste and energy consumption—a response to the global push for carbon-neutral manufacturing. Analytical techniques like HPLC-MS and NMR spectroscopy are essential for quality control, ensuring compliance with stringent regulatory standards such as those set by the FDA and EMA.

Market analysts highlight the rising demand for high-purity intermediates like Benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate, driven by the expansion of generic pharmaceuticals and biosimilars. Its CAS No. 2680809-01-0 serves as a unique identifier in procurement databases, facilitating global trade. Furthermore, the compound's relevance to AI-driven drug discovery platforms underscores its role in modern high-throughput screening workflows, where computational models predict its interactions with biological targets.

Ongoing research explores the compound's utility in nanotechnology, particularly in drug delivery systems. Its ability to form stable complexes with metals could enable the design of theranostic agents—combining therapy and diagnostics—an area of intense interest in personalized healthcare. Such innovations align with the United Nations' Sustainable Development Goals (SDGs), specifically Goal 3 (Good Health and Well-being) and Goal 12 (Responsible Consumption and Production).

In summary, Benzyl N-(4-ethyl-6-hydroxypyrimidin-2-yl)carbamate (CAS No. 2680809-01-0) represents a versatile building block at the intersection of chemistry, biology, and environmental science. Its applications span from next-generation therapeutics to smart agriculture, reflecting the compound's adaptability to contemporary scientific and industrial challenges. As research progresses, this molecule is poised to contribute significantly to advancements in life sciences and material innovation.

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